molecular formula C14H14N2O4 B2921916 6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 354815-34-2

6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B2921916
CAS No.: 354815-34-2
M. Wt: 274.276
InChI Key: FQMGHDYQCQVRST-UHFFFAOYSA-N
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Description

6-Methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CAS: 1415811-49-2) is a cyclopentaquinoline derivative characterized by a nitro group at position 8, a methyl group at position 6, and a carboxylic acid moiety at position 2. The nitro and methyl substituents influence electronic properties and steric interactions, making it a candidate for targeting biological pathways such as neurotransmitter receptors or enzymatic systems . Its synthesis typically involves multi-step procedures, including cyclization and functional group modifications, as seen in related cyclopentaquinoline derivatives .

Properties

IUPAC Name

6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-7-5-8(16(19)20)6-11-9-3-2-4-10(9)13(14(17)18)15-12(7)11/h2-3,5-6,9-10,13,15H,4H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMGHDYQCQVRST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(C3C2C=CC3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors followed by nitration and methylation steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

This compound has found applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms. Biology: It can be used as a probe to study biological systems and interactions with biomolecules. Medicine: Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The nitro group and carboxylic acid moiety play crucial roles in its biological activity, potentially interacting with enzymes or receptors to modulate biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of cyclopentaquinoline derivatives allows for tailored biological activities. Below is a comparative analysis of 6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid with analogous compounds:

Table 1: Structural and Pharmacological Comparison

Compound Name (CAS/Ref.) Substituents/Modifications Biological Target/Activity Key Findings References
This compound (1415811-49-2) 6-methyl, 8-nitro, 4-carboxylic acid Under investigation (structural analogies suggest α7 nAChR or HTA relevance) High purity (95%); potential CNS or antifungal applications
CTCQC (6-carbamoyl analog) 6-carbamoyl, 4-carboxylic acid HTA (homoserine transacetylase) inhibitor First HTA inhibitor with antifungal activity; essential for sulfur assimilation in fungi
4BP-TQS (4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide) 4-bromophenyl, 8-sulfonamide α7 nAChR allosteric agonist Potent agonist activity; induces receptor desensitization
4FP-TQS (4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide) 4-fluorophenyl, 8-sulfonamide α7 nAChR potentiator/antagonist Lacks agonist activity; antagonizes 4BP-TQS effects
G1-PABA (6-bromobenzo[d][1,3]dioxol-5-yl derivative) 6-bromobenzo[d][1,3]dioxol-5-yl, 8-carboxylic acid GPER ligand Precursor for anticancer agents; targets estrogen-related pathways
Vc (6-(3-nitrophenyl)benzo[d][1,3]dioxol-5-yl derivative) 6-(3-nitrophenyl)benzo[d][1,3]dioxol-5-yl, 8-carboxylic acid GPER ligand Enhanced receptor binding due to nitro group; used in oncology

Key Observations :

In contrast, 8-sulfonamide derivatives (e.g., 4BP-TQS) exhibit allosteric modulation of α7 nAChRs, with halogen substituents (Br, F) dictating agonist vs. antagonist behavior . 6-Methyl vs. 6-carbamoyl: Methyl groups increase lipophilicity, possibly enhancing blood-brain barrier penetration, whereas carbamoyl groups in CTCQC enable HTA inhibition, critical for antifungal activity .

Synthetic Accessibility :

  • Microwave-assisted synthesis improves yields for derivatives like 2,4,6MP-TQS (), while regioselective nitration (as in Vc) requires precise conditions to avoid byproducts .

Pharmacological Diversity: Minor structural changes (e.g., Br → F in 4BP-TQS vs. 4FP-TQS) drastically alter activity profiles, underscoring the importance of substituent optimization . Carboxylic acid moieties (as in the primary compound and G1-PABA) enhance solubility and facilitate interactions with polar binding pockets .

Biological Activity

6-Methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CAS: 354815-34-2) is a member of the cyclopentaquinoline family, known for its diverse biological activities. This compound's structure includes a nitro group and a carboxylic acid moiety, which contribute to its potential pharmacological properties.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H14N2O3
  • Molecular Weight : 258.27 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to form an amine, potentially enhancing its interaction with cellular macromolecules. Additionally, the carboxylic acid may facilitate binding to receptors or enzymes involved in key metabolic pathways.

Biological Activities

Research has indicated that this compound exhibits several important biological activities:

  • Anticancer Activity
    • Studies have shown that derivatives of cyclopentaquinolines can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines including pancreatic and liver cancer cells .
  • Antimicrobial Properties
    • Quinoline derivatives are recognized for their antimicrobial effects. Preliminary evaluations suggest that this compound may possess activity against Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition
    • The compound's ability to inhibit specific enzymes involved in cancer progression has been noted. This includes potential inhibition of kinases that play roles in cell signaling pathways related to tumor growth .

Case Studies

A recent study explored the modification of the tetrahydroquinoline scaffold to enhance its anticancer properties. The study synthesized several analogs and tested their effects on renal and pancreatic cancer cells. Notably, compounds derived from similar scaffolds exhibited half-maximal inhibitory concentration (IC50) values below 50 µM against these cell lines .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of related compounds:

Compound NameBiological ActivityIC50 (µM)Reference
G1-PABAAntiproliferative<50
6-Methyl-Nitro-CyclopentaquinolineAntimicrobialNot specified
6-Methyl-8-Nitro-CyclopentaquinolineEnzyme InhibitionNot specified

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid?

  • Methodological Answer : Classical protocols like the Gould–Jacob and Skraup reactions are foundational for constructing the quinoline core. Transition metal-catalyzed cyclization (e.g., palladium-mediated coupling) and nitro-group introduction via nitration of precursor intermediates are critical steps. For example, nitro-substituted dihydroquinoline precursors can be reduced to yield the final compound under controlled conditions . Optimized reaction parameters (temperature, solvent, catalyst) are essential to avoid side products like over-reduced derivatives .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR identify substituent patterns (e.g., methyl at C6, nitro at C8) and confirm cyclopentane ring fusion.
  • X-ray Crystallography : Resolves stereochemistry of the tetrahydrocyclopenta[c]quinoline system (e.g., 3a,4,5,9b configurations) and hydrogen-bonding interactions in crystalline form .
  • Mass Spectrometry : High-resolution MS confirms molecular formula (e.g., C14_{14}H15_{15}N3_3O4_4) and fragmentation patterns .

Q. What are the key stability considerations for handling and storing this compound?

  • Methodological Answer : The nitro group introduces thermal and photolytic sensitivity. Storage in amber glass under inert gas (N2_2/Ar) at –20°C is recommended to prevent decomposition. Avoid prolonged exposure to light or moisture, which can lead to nitro-to-amine reduction or hydrolysis of the carboxylic acid moiety .

Advanced Research Questions

Q. How can researchers optimize the cyclization step in the synthesis of this compound?

  • Methodological Answer : Computational tools (DFT) model transition states to predict favorable cyclization pathways. For example, cyclopentane ring formation via intramolecular aldol condensation or [4+2] cycloaddition can be optimized using Lewis acids (e.g., BF3_3-Et2_2O) or microwave-assisted heating to enhance regioselectivity . Reaction monitoring via in-situ IR or HPLC ensures intermediate stability .

Q. How can contradictions in spectral data between synthetic batches be resolved?

  • Methodological Answer : Batch inconsistencies (e.g., varying 1H^1 \text{H}-NMR shifts) often arise from residual solvents or tautomeric equilibria. Purification via preparative HPLC or recrystallization (e.g., using ethanol/water mixtures) improves homogeneity. Comparative analysis with deuterated analogs or variable-temperature NMR can clarify dynamic processes .

Q. What methodologies are used to study the compound's biological activity and mechanism of action?

  • Methodological Answer :

  • Antibacterial Assays : Minimum inhibitory concentration (MIC) tests against Gram-negative/-positive strains (e.g., E. coli, S. aureus) assess potency. Structure-activity relationship (SAR) studies focus on the nitro group’s role in DNA gyrase inhibition .
  • Cellular Uptake : Radiolabeled analogs (e.g., 14C^{14} \text{C}-methyl) track intracellular accumulation via scintillation counting .
  • Enzyme Binding : Surface plasmon resonance (SPR) quantifies binding affinity to target enzymes like topoisomerase IV .

Q. How can computational modeling predict the compound's interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations model binding to bacterial topoisomerases. DFT calculations predict electronic properties (e.g., nitro group’s electron-withdrawing effect) that enhance intercalation with DNA. Free-energy perturbation (FEP) studies guide modifications to improve binding kinetics .

Data Contradiction Analysis

  • Example Issue : Discrepancies in reported antibacterial efficacy across studies.
    • Resolution : Cross-validate assay conditions (e.g., pH, bacterial strain variability). Test compound stability under assay conditions (e.g., nitro group reduction in anaerobic environments) using LC-MS .

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